molecular formula C22H24N2O2 B7699277 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide

Katalognummer B7699277
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: ZPSSAMGDTMAZJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide, also known as PQR309, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Wirkmechanismus

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide inhibits the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are both important signaling pathways involved in cell growth and survival. By inhibiting these pathways, this compound induces cell death in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide is its specificity for PI3K/mTOR signaling, which makes it a promising candidate for cancer therapy. However, one limitation is the lack of clinical data on its efficacy and safety in humans.

Zukünftige Richtungen

For N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide include clinical trials to evaluate its safety and efficacy in humans. In addition, further research is needed to determine its potential use in combination with other cancer therapies and to identify biomarkers that can predict patient response to treatment.
Conclusion
In summary, this compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its specificity for PI3K/mTOR signaling, favorable pharmacokinetic profile, and good tolerability make it an attractive candidate for further research and development.

Synthesemethoden

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with N-phenylpivalamide in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this method is reported to be around 40%, and the purity of the final product is greater than 95%.

Wissenschaftliche Forschungsanwendungen

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.

Eigenschaften

IUPAC Name

2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15-10-11-19-16(12-15)13-17(20(25)23-19)14-24(21(26)22(2,3)4)18-8-6-5-7-9-18/h5-13H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSSAMGDTMAZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.